REACTION_CXSMILES
|
[CH2:1]([C:6]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:13]1CC1>>[CH3:3][C:2]([CH3:5])([CH2:1][C:6](=[CH2:13])[CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)C(=O)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(CC(CC(C)(C)C)=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |